N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide is a chemical compound known for its unique structure and reactivity. It is used in various scientific research fields, including drug discovery and material synthesis. The compound’s structure includes a piperazine ring substituted with cinnamyl, methyl, and tosyl groups, which contribute to its diverse properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired compound with high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as short residence time, mild reaction conditions, and easy control of the reaction process . This method allows for efficient and economical large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of different functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific catalysts .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced derivatives of the compound .
Scientific Research Applications
N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide is used in various scientific research applications due to its unique structure and reactivity. It finds applications in drug discovery, where it is used to develop new therapeutic agents. Additionally, the compound is utilized in material synthesis, contributing to the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to modulate specific biochemical pathways, leading to desired therapeutic outcomes . Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-cinnamyl-4-methyl-N-tosylpiperazine-1-carboxamide include other cinnamamide derivatives and piperazine-based compounds. Examples include N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide and various heterocyclic pyrimidine scaffolds .
Uniqueness: this compound is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-19-10-12-21(13-11-19)29(27,28)25(14-6-9-20-7-4-3-5-8-20)22(26)24-17-15-23(2)16-18-24/h3-13H,14-18H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQOLHAMXFBSJS-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=CC2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C/C=C/C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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